Methyl 3,5-bis(4-aminophenoxy)benzoate
Description
Methyl 3,5-bis(4-aminophenoxy)benzoate is a benzoate ester derivative featuring two 4-aminophenoxy substituents at the 3- and 5-positions of the central benzene ring. The amino groups impart polarity and reactivity, making it a candidate for applications in polymer synthesis, pharmaceuticals, or supramolecular chemistry.
Properties
CAS No. |
219968-25-9 |
|---|---|
Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 3,5-bis(4-aminophenoxy)benzoate |
InChI |
InChI=1S/C20H18N2O4/c1-24-20(23)13-10-18(25-16-6-2-14(21)3-7-16)12-19(11-13)26-17-8-4-15(22)5-9-17/h2-12H,21-22H2,1H3 |
InChI Key |
XOKZUYJYJCVIGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis(4-aminophenoxy)benzoate typically involves the reaction of 3,5-dihydroxybenzoic acid with 4-nitrophenol, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis(4-aminophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 3,5-bis(4-aminophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3,5-bis(4-aminophenoxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Electronic and Physical Properties
- Fluorinated Benzoates (): Example: (4-Methoxyphenyl)(phenyl)methyl 3,5-bis(trifluoromethyl)benzoate. Properties: Trifluoromethyl groups increase lipophilicity and electron-withdrawing effects, altering electronic properties compared to the electron-donating amino groups in the target compound .
-
- Examples : Methyl benzoate (CAS 93-58-3), isopropyl benzoate (CAS 939-48-0).
- Properties : Lower molecular weights and simpler structures result in lower melting points (e.g., methyl benzoate: m.p. −12°C) compared to the target compound’s expected higher thermal stability due to aromatic and hydrogen-bonding interactions .
Comparative Data Table
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